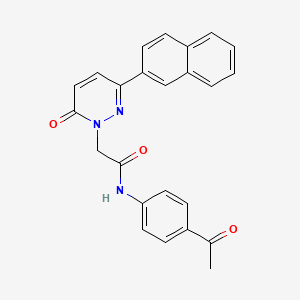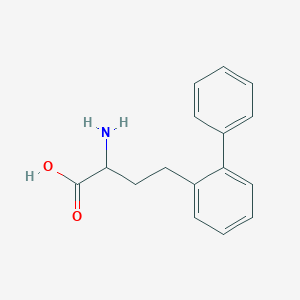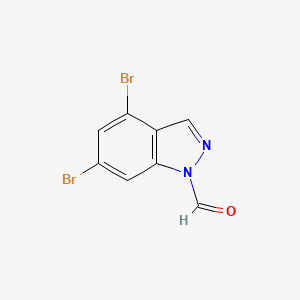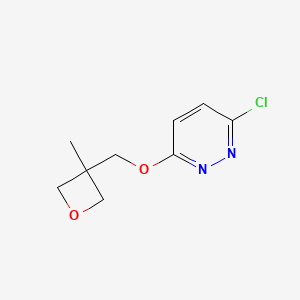
3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a methoxy group linked to a 3-methyloxetane moiety at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide salt.
Attachment of the 3-Methyloxetane Moiety: The final step involves the attachment of the 3-methyloxetane moiety through an etherification reaction, typically using a suitable alkylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorine atom at the third position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Products may include 3-chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine-2-carboxylic acid.
Reduction: Products may include 3-chloro-6-((3-methyloxetan-3-yl)methoxy)dihydropyridazine.
Substitution: Products may include 3-amino-6-((3-methyloxetan-3-yl)methoxy)pyridazine.
科学的研究の応用
Chemistry: 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
類似化合物との比較
3-Chloro-6-methoxypyridazine: Lacks the 3-methyloxetane moiety, making it less sterically hindered and potentially less bioactive.
6-Methoxy-3-chloropyridazine: Similar to 3-Chloro-6-methoxypyridazine but with different substitution patterns, affecting its reactivity and applications.
3-Methoxy-6-chloropyridazine:
Uniqueness: 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine stands out due to the presence of the 3-methyloxetane moiety, which imparts unique steric and electronic properties
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
3-chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(4-13-5-9)6-14-8-3-2-7(10)11-12-8/h2-3H,4-6H2,1H3 |
InChIキー |
XPNYKZKPRIKVAW-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)COC2=NN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


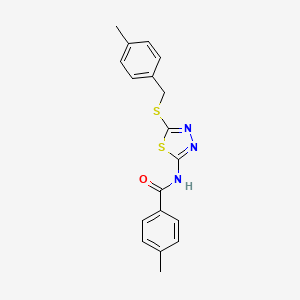
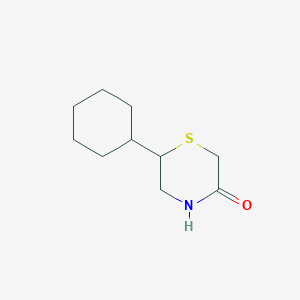
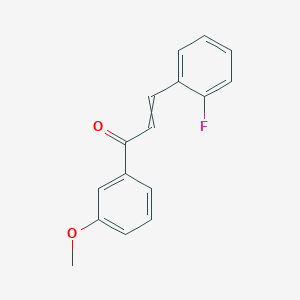
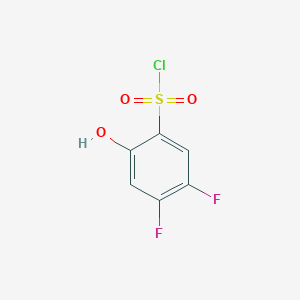


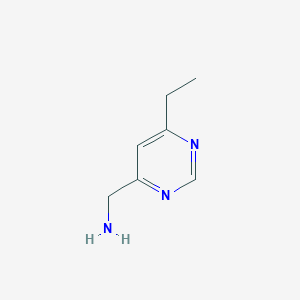
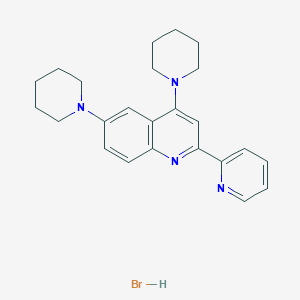
![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)
